![molecular formula C12H11FN4S B293397 6-(3-Fluorophenyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B293397.png)
6-(3-Fluorophenyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3-Fluorophenyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, also known as FPTT, is a novel compound with potential pharmacological properties. It belongs to the class of thiadiazole derivatives, which have been extensively studied in medicinal chemistry due to their diverse biological activities. FPTT has been identified as a promising lead compound for the development of new drugs for the treatment of various diseases.
Wirkmechanismus
The exact mechanism of action of 6-(3-Fluorophenyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been suggested that 6-(3-Fluorophenyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole may act by modulating the activity of certain neurotransmitters and receptors in the central nervous system. 6-(3-Fluorophenyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole may also inhibit the activity of certain enzymes and proteins involved in the regulation of inflammation and oxidative stress.
Biochemical and Physiological Effects
6-(3-Fluorophenyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to exert various biochemical and physiological effects in experimental models. It has been reported to reduce the levels of pro-inflammatory cytokines and oxidative stress markers in the brain and other organs. 6-(3-Fluorophenyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been shown to enhance the levels of certain neurotransmitters, such as serotonin and dopamine, which are involved in the regulation of mood and behavior.
Vorteile Und Einschränkungen Für Laborexperimente
6-(3-Fluorophenyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several advantages for laboratory experiments. It is relatively easy to synthesize and purify, and it has a high degree of chemical stability. 6-(3-Fluorophenyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is also relatively inexpensive compared to other compounds with similar pharmacological properties. However, 6-(3-Fluorophenyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has some limitations, such as low solubility in water and certain organic solvents, which may affect its bioavailability and pharmacokinetic properties.
Zukünftige Richtungen
There are several future directions for the research and development of 6-(3-Fluorophenyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One potential direction is the optimization of its pharmacokinetic properties, such as its solubility and bioavailability, to improve its therapeutic efficacy. Another direction is the investigation of its potential use in combination with other drugs or therapies for the treatment of various diseases. Furthermore, the elucidation of the exact mechanism of action of 6-(3-Fluorophenyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole may lead to the discovery of new targets for drug development.
Synthesemethoden
The synthesis of 6-(3-Fluorophenyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 3-(3-fluorophenyl)-1-propyl-1H-1,2,4-triazole-5-thiol with ethyl chloroacetate in the presence of potassium carbonate. The resulting intermediate is then treated with hydrazine hydrate to yield the final product. The purity and yield of 6-(3-Fluorophenyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be improved by using different reaction conditions and purification methods.
Wissenschaftliche Forschungsanwendungen
6-(3-Fluorophenyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential pharmacological activities. It has been shown to exhibit a wide range of biological effects, including anti-inflammatory, analgesic, anticonvulsant, and anxiolytic activities. 6-(3-Fluorophenyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
Molekularformel |
C12H11FN4S |
|---|---|
Molekulargewicht |
262.31 g/mol |
IUPAC-Name |
6-(3-fluorophenyl)-3-propyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C12H11FN4S/c1-2-4-10-14-15-12-17(10)16-11(18-12)8-5-3-6-9(13)7-8/h3,5-7H,2,4H2,1H3 |
InChI-Schlüssel |
ATMKSEVMGRYIMH-UHFFFAOYSA-N |
SMILES |
CCCC1=NN=C2N1N=C(S2)C3=CC(=CC=C3)F |
Kanonische SMILES |
CCCC1=NN=C2N1N=C(S2)C3=CC(=CC=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Benzoyl-3-ethyl-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B293315.png)
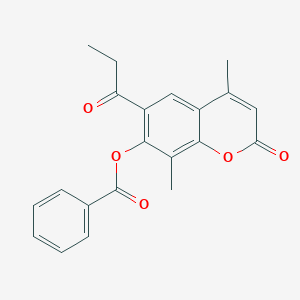

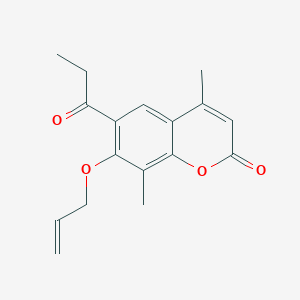
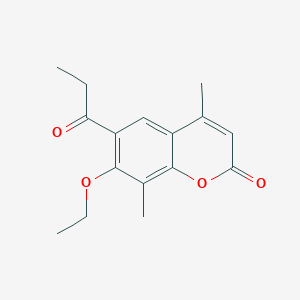
![2-[7-(acetyloxy)-4-methyl-2-oxo-2H-chromen-3-yl]-1-methylethyl acetate](/img/structure/B293322.png)
![6-[2-(hydroxyimino)-2-(4-methylphenyl)ethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B293327.png)
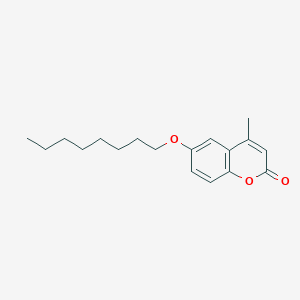
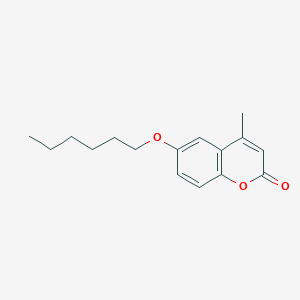
![3-chloro-7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B293332.png)
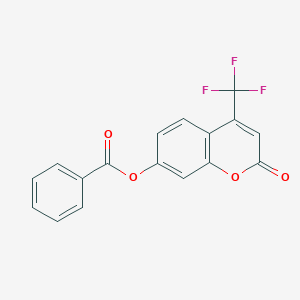
![3-butyl-8-(N-hydroxyethanimidoyl)-4,9-dimethyl-2H-furo[2,3-h]chromen-2-one](/img/structure/B293336.png)
![methyl 2-[(8-acetyl-3-butyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-4-methylpentanoate](/img/structure/B293337.png)
![8-acetyl-3-butyl-7-[(4-chlorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B293338.png)